molecular formula C22H24F2N2O2 B10956648 (2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)piperazin-1-yl]prop-2-en-1-one

(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B10956648
M. Wt: 386.4 g/mol
InChI Key: QZFGGNQZKZAARL-MDZDMXLPSA-N
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Description

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure It contains a difluoromethoxyphenyl group and a methylbenzylpiperazino group connected by a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multiple steps. One common method starts with the preparation of the difluoromethoxyphenyl intermediate, followed by the synthesis of the methylbenzylpiperazino intermediate. These intermediates are then coupled through a propenone linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce corresponding alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(3-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of difluoromethoxyphenyl and methylbenzylpiperazino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H24F2N2O2

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H24F2N2O2/c1-17-3-2-4-18(15-17)16-26-13-11-25(12-14-26)10-9-21(27)19-5-7-20(8-6-19)28-22(23)24/h2-10,15,22H,11-14,16H2,1H3/b10-9+

InChI Key

QZFGGNQZKZAARL-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)/C=C/C(=O)C3=CC=C(C=C3)OC(F)F

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C=CC(=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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